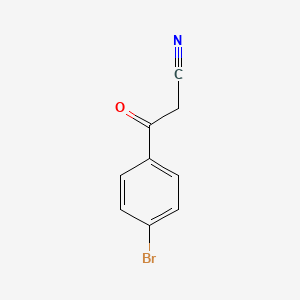

3-(4-Bromophenyl)-3-oxopropanenitrile

Vue d'ensemble

Description

3-(4-Bromophenyl)-3-oxopropanenitrile: is an organic compound characterized by the presence of a bromophenyl group attached to a nitrile and a ketone functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-3-oxopropanenitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(4-Bromophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 3-(4-Bromophenyl)-3-aminopropanenitrile.

Oxidation: Formation of 3-(4-Bromophenyl)-3-oxopropanoic acid.

Applications De Recherche Scientifique

Chemistry: 3-(4-Bromophenyl)-3-oxopropanenitrile is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the construction of more complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of 3-(4-Bromophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile and ketone groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Comparison: Compared to similar compounds, 3-(4-Bromophenyl)-3-oxopropanenitrile is unique due to its combination of a bromophenyl group with both nitrile and ketone functionalities

Activité Biologique

3-(4-Bromophenyl)-3-oxopropanenitrile, a compound with the chemical formula CHBrNO, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, highlighting its cytotoxic effects and possible therapeutic applications.

This compound is characterized by a bromobenzene moiety attached to a propanenitrile group. Its synthesis often involves reactions with phenylhydrazine in DMSO at elevated temperatures, yielding various derivatives with potential biological activity . The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it can suppress the growth of human cancer cells such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) in a dose-dependent manner .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug | Comparison |

|---|---|---|---|

| HCT-116 | 15 | Doxorubicin | More potent |

| MCF-7 | 20 | Doxorubicin | Comparable |

| A549 | 10 | 5-Fluorouracil | More potent |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed stronger activity against A549 cells compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

The mechanism through which this compound exerts its anticancer effects appears to involve cell cycle arrest and induction of apoptosis. Studies have indicated that this compound can interfere with key regulatory proteins involved in the cell cycle, leading to increased rates of programmed cell death in cancer cells .

Case Studies

- Cytotoxic Evaluation : In a study evaluating a series of compounds including this compound, researchers found that it significantly inhibited cell proliferation in HCT-116 and MCF-7 cell lines compared to control groups. The study highlighted the compound's potential as a lead for further development in cancer therapeutics .

- Antimicrobial Potential : Beyond its anticancer properties, derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Some derivatives displayed promising results against both Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNWUXWZCSDJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354368 | |

| Record name | 3-(4-bromophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4592-94-3 | |

| Record name | 3-(4-bromophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromobenzoyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.